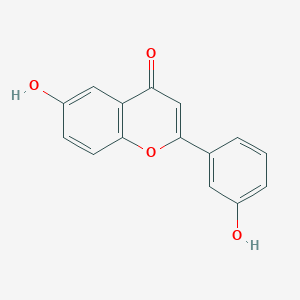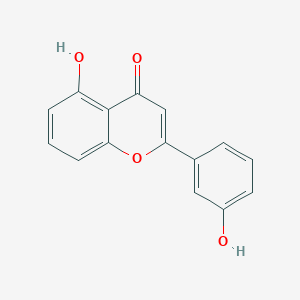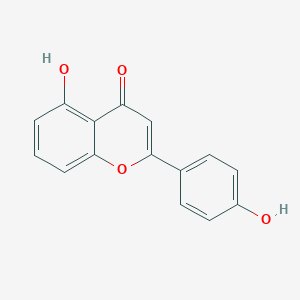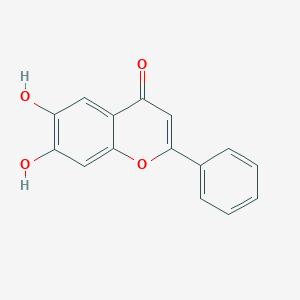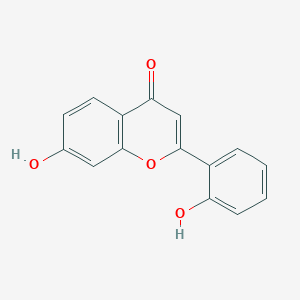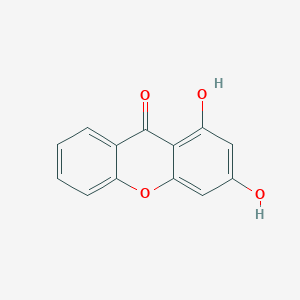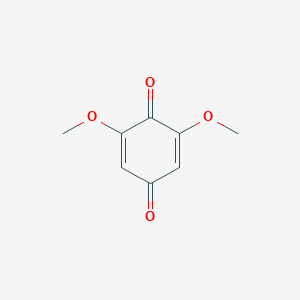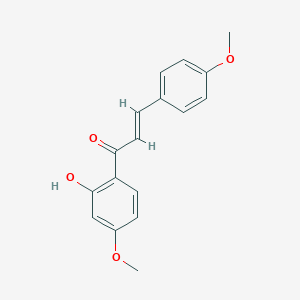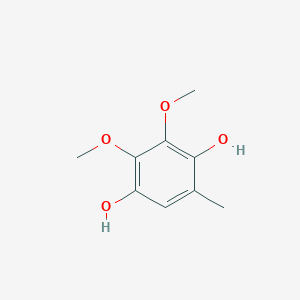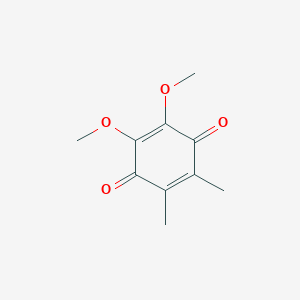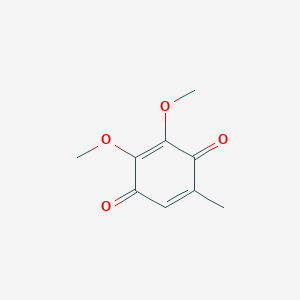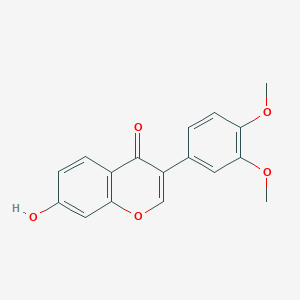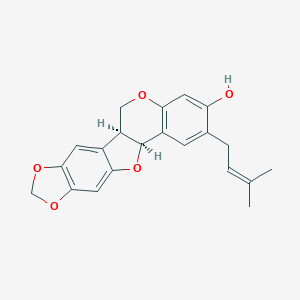
Unii-7XZ154tzv0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-7XZ154tzv0 is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using a unique method, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of Unii-7XZ154tzv0 is not fully understood, but it is believed to involve the disruption of cellular processes in bacteria and fungi. It has been shown to inhibit the growth of various bacterial and fungal species, including Escherichia coli and Candida albicans. The exact mechanism by which it achieves this is still under investigation.
Biochemische Und Physiologische Effekte
Unii-7XZ154tzv0 has been shown to have a range of biochemical and physiological effects. In bacteria, it has been shown to inhibit DNA synthesis and cell division, leading to cell death. In fungi, it has been shown to disrupt cell membrane integrity, leading to cell death. In addition, it has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Unii-7XZ154tzv0 is its broad-spectrum activity against various bacterial and fungal species. This makes it a potential candidate for the development of new antibiotics and antifungal agents. However, one of the limitations of Unii-7XZ154tzv0 is its potential toxicity to mammalian cells, which may limit its use in humans.
Zukünftige Richtungen
There are several future directions for the study of Unii-7XZ154tzv0. One direction is the development of new antibiotics and antifungal agents based on its structure and mechanism of action. Another direction is the investigation of its potential use in agriculture as a herbicide. Additionally, the development of new catalytic applications for Unii-7XZ154tzv0 is an area of interest for materials science researchers.
Conclusion:
In conclusion, Unii-7XZ154tzv0 is a synthetic molecule that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Unii-7XZ154tzv0 and its applications in medicine, agriculture, and materials science.
Synthesemethoden
The synthesis of Unii-7XZ154tzv0 involves a multistep process that requires the use of specialized equipment and reagents. The first step involves the preparation of a starting material, which is then subjected to a series of reactions that lead to the formation of Unii-7XZ154tzv0. The final product is then purified using various techniques, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Unii-7XZ154tzv0 has potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In agriculture, it has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. In materials science, it has been shown to have catalytic properties, making it a potential candidate for the development of new catalysts.
Eigenschaften
CAS-Nummer |
37706-60-8 |
|---|---|
Produktname |
Unii-7XZ154tzv0 |
Molekularformel |
C21H20O5 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(1S,12S)-15-(3-methylbut-2-enyl)-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-ol |
InChI |
InChI=1S/C21H20O5/c1-11(2)3-4-12-5-14-17(7-16(12)22)23-9-15-13-6-19-20(25-10-24-19)8-18(13)26-21(14)15/h3,5-8,15,21-22H,4,9-10H2,1-2H3/t15-,21-/m1/s1 |
InChI-Schlüssel |
UFBHHWPUVXVFRG-QVKFZJNVSA-N |
Isomerische SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@H]3[C@@H]2OC4=CC5=C(C=C34)OCO5)C |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Kanonische SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)C |
Synonyme |
3-Hydroxy-8,9-methylenedioxy-2-prenylpterocarpan; (+)-Edunol; Edunol (pterocarpan) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




